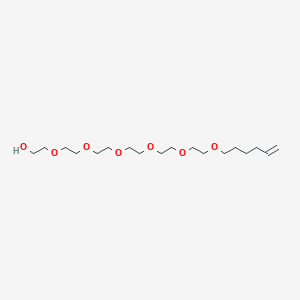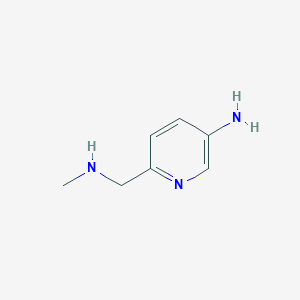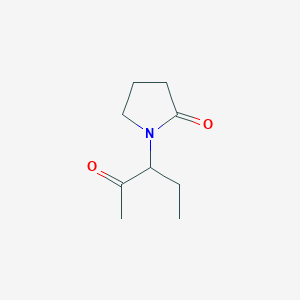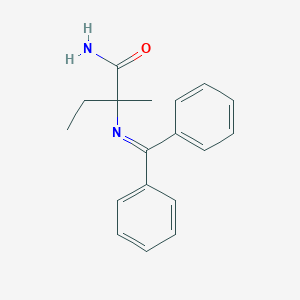
Cyclopentanol, 3,4-dibutyl-1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentanol, 3,4-dibutyl-1-methyl- is an organic compound belonging to the class of alcohols It features a cyclopentane ring substituted with three alkyl groups: two butyl groups at positions 3 and 4, and a methyl group at position 1
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentanol, 3,4-dibutyl-1-methyl- can be achieved through several methods. One common approach involves the alkylation of cyclopentanol with butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of cyclopentanol, 3,4-dibutyl-1-methyl- may involve the catalytic hydrogenation of cyclopentene derivatives followed by selective alkylation. The process requires precise control of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentanol, 3,4-dibutyl-1-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding alkane using hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alkanes.
Substitution: Alkyl halides.
Wissenschaftliche Forschungsanwendungen
Cyclopentanol, 3,4-dibutyl-1-methyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized as a solvent and intermediate in the production of various chemicals.
Wirkmechanismus
The mechanism of action of cyclopentanol, 3,4-dibutyl-1-methyl- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The alkyl groups may also play a role in modulating the compound’s hydrophobic interactions and overall bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentanol, 3,3-dimethyl-: Similar structure but with two methyl groups instead of butyl groups.
Cyclopentanol, 3-methyl-: Contains a single methyl group.
Cyclopentanol, 1-methyl-: Methyl group at position 1 without additional alkyl substitutions.
Eigenschaften
CAS-Nummer |
850222-46-7 |
|---|---|
Molekularformel |
C14H28O |
Molekulargewicht |
212.37 g/mol |
IUPAC-Name |
3,4-dibutyl-1-methylcyclopentan-1-ol |
InChI |
InChI=1S/C14H28O/c1-4-6-8-12-10-14(3,15)11-13(12)9-7-5-2/h12-13,15H,4-11H2,1-3H3 |
InChI-Schlüssel |
PTWYHRSIWNDYLT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1CC(CC1CCCC)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,6-Dicyclohexyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B14181858.png)

![1-[(2-Aminoethyl)amino]ethane-1,2-diol](/img/structure/B14181865.png)
![N,N-dimethyl-4-[(3,4,5-trimethoxyphenyl)methyl]aniline](/img/structure/B14181878.png)



![(NE)-N-[2-(3-aminopropylimino)-4-methylpentan-3-ylidene]hydroxylamine](/img/structure/B14181907.png)


![[(1,1,2,3,3,4,4,5,5,6,6,6-Dodecafluorohexyl)oxy]acetic acid](/img/structure/B14181913.png)


![N-{[6-(3-Methoxyphenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14181935.png)
